(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid
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Description
Synthesis Analysis
The synthesis of related compounds with the Boc protective group has been reported. For instance, an improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was achieved using a modified Pictet-Spengler reaction, yielding the product with minimal racemization and high enantiomeric excess after recrystallization . Another synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate in the biosynthesis of biotin, was synthesized from L-cystine in a three-step process with an overall yield of 67% . These studies demonstrate the utility of the Boc group in complex organic syntheses.
Molecular Structure Analysis
While the molecular structure of (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is not explicitly discussed, the presence of the Boc group suggests that the compound would have a protected amino group, which is important for the stability of the molecule during synthesis and its reactivity. The (R)-configuration indicates that the compound is chiral, which is crucial for its biological activity.
Chemical Reactions Analysis
The Boc group is known to be stable under basic conditions but can be deprotected under acidic conditions. This allows for selective reactions to occur on other parts of the molecule without affecting the amino group. The papers provided do not detail specific reactions for (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid, but the synthesis methods described for related compounds suggest that similar strategies could be employed for its synthesis and subsequent reactions .
Physical and Chemical Properties Analysis
Scientific Research Applications
Asymmetric Hydrogenation in Pharmacophore Preparation
- Application : It was used in asymmetric hydrogenation of enamine ester for synthesizing a beta-amino acid pharmacophore (Kubryk & Hansen, 2006).
Enantioselective Synthesis in Neuroactive Compounds
- Application : This compound played a role in the enantioselective synthesis of neuroexcitant analogues, demonstrating its importance in neuroscience research (Pajouhesh et al., 2000).
Synthesis of Unsaturated β-Amino Acid Derivatives
- Application : It was involved in the synthesis of unsaturated β-amino acid derivatives, showcasing its utility in the creation of novel amino acids (Davies et al., 1997).
N-tert-Butoxycarbonylation in Amine Protection
- Application : This compound was essential in the N-tert-butoxycarbonylation of amines, a significant process in protecting amine groups during synthesis (Heydari et al., 2007).
Collagen Cross-Linking
- Application : Its derivatives were used in the efficient synthesis of key intermediates for collagen cross-linking, indicating its potential in biomedical applications (Adamczyk et al., 1999).
Intermediate in Biotin Synthesis
- Application : It served as a key intermediate in the synthesis of the natural product Biotin, highlighting its importance in vitamin-related research (Qin et al., 2014).
Solid-Phase Peptide Synthesis
- Application : This compound was used in the synthesis of handles for solid-phase peptide synthesis, underlining its utility in peptide research (Gaehde & Matsueda, 2009).
properties
IUPAC Name |
(3R)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHQBNUMNOJEPZ-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid |
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